molecular formula C13H13BrN2 B1518970 2-Benzylamino-5-bromoaniline CAS No. 37814-05-4

2-Benzylamino-5-bromoaniline

Cat. No.: B1518970
CAS No.: 37814-05-4
M. Wt: 277.16 g/mol
InChI Key: HGKNQQUGXPWHBT-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Haloanilines

2-Benzylamino-5-bromoaniline belongs to the broader class of N-substituted haloanilines. Haloanilines are aniline (B41778) derivatives containing one or more halogen atoms on the aromatic ring, and N-substitution refers to the attachment of a group to the nitrogen atom of the amino functional group. asianpubs.org This class of compounds serves as crucial intermediates in organic synthesis.

The presence of both a halogen and an amino group on the benzene (B151609) ring makes haloanilines versatile precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov For instance, o-haloanilines are common starting materials in transition-metal-catalyzed reactions to form nitrogen-containing heterocycles such as indoles and benzothiazoles. nih.govresearchgate.netorganic-chemistry.org The reactivity of the carbon-halogen bond allows for various cross-coupling reactions, while the amino group can participate in cyclization and condensation reactions. N-substitution can modulate the reactivity of the aniline core and introduce functionalities that are key to the structure and properties of the target molecules.

Significance of the Benzylamino Moiety and Bromine Substituent in Organic Chemistry

The chemical character of this compound is largely defined by its two key substituents: the benzylamino group and the bromine atom.

Benzylamino Moiety: The benzylamino group consists of a benzyl (B1604629) group (C₆H₅CH₂) attached to an amine. Benzylamine (B48309) itself is a widely used precursor in the industrial production of numerous pharmaceuticals. wikipedia.org In organic synthesis, the benzyl group is often employed as a protecting group for amines because it can be easily removed by hydrogenolysis. wikipedia.org Beyond its role as a protecting group, the benzylamino moiety is a structural component in many biologically active compounds and pharmaceuticals, including lacosamide, moxifloxacin, and nebivolol. wikipedia.org Its presence can enhance interactions with biological targets.

Bromine Substituent: Bromine, as a halogen, plays a significant role in modern pharmaceuticals. tethyschemical.com The introduction of a bromine atom into a molecule can enhance its therapeutic efficacy, stability, and shelf life. tethyschemical.com Bromine-containing compounds are integral to the synthesis of various medications, including antiseptics, anesthetics, and anticancer drugs. tethyschemical.comicl-industrialproducts.com In medicinal chemistry, bromine is particularly valued for its ability to form halogen bonds, which are non-covalent interactions between the halogen atom and an electron donor. acs.orgump.edu.pl These bonds can contribute significantly to the binding affinity and specificity of a drug molecule to its protein target. acs.orgump.edu.pl The bromine atom in this compound serves as a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, which are fundamental in constructing complex molecular frameworks.

Functional GroupSignificance in Organic Chemistry
Benzylamino Precursor for pharmaceuticals, protecting group for amines, structural motif in bioactive molecules. wikipedia.org
Bromine Enhances pharmaceutical efficacy and stability, enables halogen bonding for drug-target interaction, reactive site for cross-coupling reactions. tethyschemical.comacs.orgump.edu.pl

This table summarizes the importance of the key functional groups in this compound.

Potential as a Synthetic Building Block and Pharmacophore Precursor

The unique combination of a primary amine, a secondary amine (benzylamino), and a bromine atom on an aromatic ring makes this compound a versatile synthetic building block. This trifunctional nature allows for a range of selective chemical transformations. It is a promising precursor for synthesizing polysubstituted heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

For example, the structure is well-suited for intramolecular cyclization reactions to create fused ring systems. The vicinal arrangement of the two amino groups is a key feature for the synthesis of benzimidazoles, a class of compounds known for a wide range of biological activities. nih.gov Furthermore, the presence of the bromoaniline moiety is ideal for well-established indole (B1671886) syntheses, such as the Larock indole synthesis, which involves the reaction of a 2-haloaniline with an alkyne. researchgate.net

As a pharmacophore precursor, the compound combines structural motifs known to be important for biological activity. The bromo-aryl group can participate in halogen bonding, while the benzylamino group can form hydrogen bonds and other interactions within a biological target site. acs.org Derivatives of this compound could be synthesized to explore their potential as inhibitors of enzymes like urease or α-glucosidase, activities for which other bromo-substituted benzimidazoles have shown promise. nih.gov

Research Gaps and Objectives for Comprehensive Investigation

Despite the clear potential inferred from the chemistry of its constituent parts, there is a notable lack of specific research focused exclusively on this compound. While extensive literature exists on haloanilines, benzylamines, and the synthesis of related heterocyclic systems, this particular compound remains largely unexplored. asianpubs.orgresearchgate.netwikipedia.org

The primary research gap is the absence of a systematic investigation into its reactivity and synthetic utility. A comprehensive study would be beneficial to fully elucidate its potential.

Key objectives for future research should include:

Detailed Synthetic Exploration: Systematically exploring the reactivity of this compound in various named reactions, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) and cyclization reactions to generate novel heterocyclic libraries.

Physicochemical Characterization: Thoroughly documenting its physical and spectroscopic properties to create a complete reference profile for future studies.

Derivatization and Biological Screening: Synthesizing a library of derivatives by modifying the primary amine, the benzylamino group, or by substituting the bromine atom. These new compounds should then be screened for a range of biological activities to identify potential leads for drug discovery.

Computational Studies: Performing in silico studies to predict the compound's binding modes with various biological targets and to guide the design of new, more potent derivatives.

Addressing these research gaps would not only expand the synthetic chemist's toolbox but could also pave the way for the discovery of new therapeutic agents based on the this compound scaffold.

Properties

IUPAC Name

1-N-benzyl-4-bromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKNQQUGXPWHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodological Considerations for 2 Benzylamino 5 Bromoaniline

Approaches to the 5-Bromoaniline Scaffold

The initial and crucial step in the synthesis of 2-Benzylamino-5-bromoaniline is the preparation of the 5-bromoaniline core. This can be achieved through two primary strategies: the selective bromination of an aniline (B41778) derivative or the reduction of a nitrated bromo-aromatic precursor.

Selective Bromination Strategies for Aniline Derivatives

Direct bromination of aniline is often problematic as the strong activating nature of the amino group leads to polysubstitution, yielding 2,4,6-tribromoaniline. To achieve selective monobromination at the desired position, a common strategy involves the use of a protecting group to modulate the reactivity of the amino group. The acetamido group is a widely used protecting group for this purpose.

The synthesis of a para-brominated aniline derivative typically proceeds via the bromination of acetanilide (B955). The acetamido group is less activating than the amino group, which helps in preventing multiple brominations. Furthermore, due to its steric bulk, it directs the incoming electrophile (bromine) primarily to the para position. The reaction is commonly carried out by treating acetanilide with bromine in a suitable solvent such as acetic acid. study.comacs.org The resulting p-bromoacetanilide can then be hydrolyzed under acidic or basic conditions to yield p-bromoaniline. researchgate.net

ReactantReagentSolventProductMelting Point of Isomers (°C)
AcetanilideBr₂Acetic Acid4-Bromoacetanilide2-bromoacetanilide: 96.5–100.5 stackexchange.com 3-bromoacetanilide: 81–85 stackexchange.com 4-bromoacetanilide: 165–169 stackexchange.com

Table 1: Selective Bromination of Acetanilide

While this method is effective for producing p-bromoaniline, obtaining the 5-bromo-2-amino scaffold directly from aniline through selective bromination is more challenging due to the directing effects of the amino group. Alternative starting materials or multi-step syntheses are often required to achieve the desired 3-bromoaniline (B18343) isomer, which can then be further functionalized.

Reduction of Nitrated Bromo-aromatic Precursors

An alternative and often more regioselective approach to the 5-bromoaniline scaffold involves the reduction of a corresponding nitrated precursor. This method offers the advantage of introducing the bromine atom at a specific position relative to a nitro group, which can then be selectively reduced to the desired amine. A suitable precursor for 5-bromoaniline would be 1-bromo-3-nitrobenzene.

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis and can be accomplished using a variety of reducing agents. organic-chemistry.org For halogenated nitroarenes, it is crucial to select a reducing agent that chemoselectively reduces the nitro group without affecting the carbon-halogen bond. A common and effective method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org This system is known to selectively reduce the nitro group while leaving the bromo substituent intact.

Starting MaterialReducing AgentCatalystProduct
1-Bromo-3-nitrobenzeneHydrazine hydratePd/C3-Bromoaniline

Table 2: Reduction of a Nitrated Bromo-aromatic Precursor

This strategy can be extended to synthesize 2-amino-5-bromoaniline by starting with 1,4-dibromo-2-nitrobenzene. Selective reduction of the nitro group would yield 2,5-dibromoaniline (B181072), which could then be further functionalized.

Strategies for Introducing the 2-Benzylamino Group

Once the 5-bromoaniline scaffold is in hand, the next critical step is the introduction of the benzylamino group at the 2-position. Several synthetic methodologies can be employed for this transformation, including N-alkylation, reductive amination, and nucleophilic aromatic substitution.

N-Alkylation of 2-Amino-5-bromoaniline with Benzyl (B1604629) Halides

Direct N-alkylation of 2-amino-5-bromoaniline with a benzyl halide, such as benzyl chloride or benzyl bromide, is a straightforward approach to introduce the benzyl group. This reaction is a type of nucleophilic substitution where the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct and to facilitate the nucleophilic attack.

The direct N-benzylation of substituted anilines, including bromo- and nitro-substituted anilines, has been reported. researchgate.net For instance, the N-benzylation of 2-bromo-5-nitroaniline (B76971) has been achieved, suggesting that a similar transformation on 2-amino-5-bromoaniline is feasible. researchgate.net

AmineAlkylating AgentBaseProduct
2-Amino-5-bromoanilineBenzyl chloride or Benzyl bromidee.g., K₂CO₃, Et₃NThis compound

Table 3: N-Alkylation with Benzyl Halides

A potential challenge with this method is the possibility of over-alkylation, leading to the formation of the dibenzylated product. Careful control of reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, is necessary to favor the desired mono-benzylated product.

Reductive Amination Approaches with Benzaldehyde

Reductive amination is a powerful and widely used method for the formation of C-N bonds and represents an excellent alternative to direct N-alkylation. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (in this case, 2-amino-5-bromoaniline with benzaldehyde) to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine.

A key advantage of reductive amination is that it generally avoids the issue of over-alkylation that can be problematic in direct N-alkylation with alkyl halides. A variety of reducing agents can be employed for the reduction of the imine. Sodium cyanoborohydride (NaBH₃CN) is a particularly mild and selective reducing agent that is effective for this transformation. masterorganicchemistry.com Other common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com

AmineCarbonyl CompoundReducing AgentProduct
2-Amino-5-bromoanilineBenzaldehydeNaBH₃CN or NaBH(OAc)₃This compound

Table 4: Reductive Amination with Benzaldehyde

The reaction is typically carried out under neutral or weakly acidic conditions, which facilitate the formation of the imine intermediate. wikipedia.org

Nucleophilic Aromatic Substitution in Halogenated Arylamines

Nucleophilic aromatic substitution (SNAr) offers another potential route for the synthesis of this compound, particularly if starting from a dihalogenated precursor such as 2,5-dibromoaniline. In this scenario, one of the bromine atoms would be displaced by benzylamine (B48309).

For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. youtube.comyoutube.com In the case of 2,5-dibromoaniline, the amino group is an activating group, which generally disfavors SNAr. However, under forcing conditions or with the use of a strong base, nucleophilic substitution can sometimes be achieved through a benzyne (B1209423) intermediate. youtube.commasterorganicchemistry.com

A more modern and versatile approach for this type of transformation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds and is highly effective for the coupling of aryl halides with amines. wikipedia.org In this context, 2,5-dibromoaniline could be coupled with benzylamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and can influence the reaction conditions and substrate scope. libretexts.org

Aryl HalideAmineCatalyst/LigandBaseProduct
2,5-DibromoanilineBenzylaminePd catalyst (e.g., Pd(OAc)₂) / Phosphine ligand (e.g., BINAP, Xantphos)Strong base (e.g., NaOtBu)This compound

Table 5: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a significant advantage in terms of its broad functional group tolerance and generally milder reaction conditions compared to traditional SNAr reactions. libretexts.org

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like substituted anilines from simple precursors in a single operation. This approach minimizes waste, reduces reaction time, and simplifies purification processes by avoiding the isolation of intermediate compounds.

Recent research has demonstrated the utility of MCRs for the preparation of N-substituted aniline derivatives. One notable green, regioselective, one-step MCR involves the reaction of an aldehyde (without an enolizable carbonyl function), a cyclohex-2-enone derivative, and a primary or secondary amine to afford 2-N-substituted arylmethyl anilines. acs.org This method offers significant diversity and adheres to the principles of Green Chemistry. The proposed pathway involves the formation of imine and iminium intermediates, followed by an addition and isoaromatization sequence to yield the final aniline product. acs.org

Another innovative approach involves a gold(I)-catalyzed domino reaction where two different alkyne molecules are sequentially activated. These activated alkynes participate in a pyrrole (B145914) synthesis followed by a Diels-Alder reaction in a three-component system to produce a variety of substituted anilines in a modular fashion. mdpi.com While not directly producing this compound, these methodologies showcase the power of MCRs in constructing substituted aniline frameworks, which could be adapted for the target molecule.

Catalytic Methodologies in Synthesis

Catalytic methods are central to the modern synthesis of aryl amines, offering milder reaction conditions and greater functional group tolerance compared to classical methods. Copper and palladium catalysts are particularly prominent in the formation of C-N bonds.

Copper-catalyzed C-N bond formation, historically known as the Ullmann condensation or Goldberg reaction, is a foundational method for the synthesis of aryl amines. wikipedia.orgnih.gov Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200 °C) and stoichiometric amounts of copper. mdpi.comwikipedia.org However, significant advancements have led to the development of more efficient catalytic systems that operate under milder conditions.

Modern copper-catalyzed amination reactions often employ soluble copper salts (e.g., CuI, Cu(OAc)₂, CuSO₄·5H₂O) in combination with various ligands to enhance catalytic activity. researchgate.netchemistryviews.orgbeilstein-journals.org These improved systems can effectively couple aryl halides, including bromoanilines, with a wide range of amines. For instance, a CuI-catalyzed Ullmann cross-coupling has been successfully performed in environmentally benign deep eutectic solvents at mild temperatures (60–100°C) without the need for additional ligands. frontiersin.org

The choice of ligand and base is crucial for the success of these reactions, particularly when dealing with base-sensitive substrates. Recent work has shown that a copper-based system using an anionic N,N'-diarylbenzene-1,2-diamine ligand with a weaker base like sodium trimethylsilanolate (NaOTMS) can effectively aminate base-sensitive aryl bromides. chemistryviews.org This approach expands the scope of copper-catalyzed C-N coupling to include substrates with functional groups that would not tolerate traditional strong bases. chemistryviews.org

The table below summarizes representative conditions for modern copper-catalyzed N-arylation reactions.

Catalyst SystemAmine SourceAryl HalideBaseSolventTemperature (°C)Yield (%)
CuI (10 mol%)Aliphatic/Aromatic AminesAryl Bromide/IodideK₂CO₃ or t-BuOKDeep Eutectic Solvent60-100Up to 98%
CuI / LigandPrimary/Secondary AminesBase-Sensitive Aryl BromidesNaOTMSDMSO24-70High to Excellent
CuSO₄·5H₂O (10 mol%)Primary/Secondary AminesAryliodonium YlidesNoneWaterRoom Temp - Reflux42-95%

This table presents generalized data from various sources to illustrate typical reaction conditions and yields. chemistryviews.orgbeilstein-journals.orgfrontiersin.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become one of the most powerful and versatile methods for constructing C-N bonds. wikipedia.org This reaction allows for the coupling of a vast array of amines with aryl halides and pseudohalides under relatively mild conditions with high functional group tolerance. wikipedia.orgacsgcipr.org

The synthesis of benzylamino-aryl systems, such as this compound, is well-suited for this methodology. The reaction typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, and a base. mit.edulibretexts.org The choice of ligand is critical to the success of the coupling, with sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often providing the best results. beilstein-journals.orgnih.govorganic-chemistry.org These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The reaction can be applied to a wide range of substrates, including electron-rich and electron-poor aryl bromides and various primary and secondary amines. For the synthesis of this compound, the coupling would occur between a 2,5-dibromoaniline derivative and benzylamine, or between 5-bromoaniline and a benzyl halide, though the former is more characteristic of Buchwald-Hartwig amination. The catalyst system's effectiveness allows for reactions involving sterically congested substrates. mit.edu

The following table details typical conditions for the Buchwald-Hartwig amination of aryl bromides with amines.

Palladium PrecursorLigandAmineAryl BromideBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂XPhosAnilineAryl BromideKOt-BuToluene100-150Good to Excellent
Pd₂(dba)₃P(t-Bu)₂-o-biphenylAnilineAryl Bromide/ChlorideNaOt-BuDioxane80-110High
Pd-PEPPSI-IPr((NMe₂)₂)Amines/AnilinesAryl TosylateK₃PO₄tert-Amyl alcohol120Up to 99%

This table presents generalized data from various sources to illustrate typical reaction conditions and yields. mit.edubeilstein-journals.orgorganic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. By using dielectric heating, microwave irradiation can rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.govat.uarsc.org

This technology has been successfully applied to various catalytic C-N bond-forming reactions, including the Buchwald-Hartwig amination. acs.orgnih.gov Microwave-assisted protocols can reduce reaction times from many hours to mere minutes. acs.orgnih.gov For example, a microwave-assisted Buchwald-Hartwig double amination has been reported to complete in 10-30 minutes, achieving moderate to excellent yields, in contrast to the 24 hours required with conventional heating. acs.org

The application of microwave irradiation is compatible with a range of substrates, including various aryl bromides and secondary amines, making it a highly relevant technique for synthesizing derivatives related to this compound. nih.gov The efficiency of microwave heating can also facilitate reactions that are sluggish under thermal conditions, expanding the scope of accessible molecules. rsc.org

The table below illustrates the impact of microwave irradiation on palladium-catalyzed amination reactions.

Reaction TypeCatalyst SystemSubstratesConditionsTimeYield (%)
Buchwald-Hartwig AminationPd(OAc)₂ / X-Phos2-Bromo-13α-estrone / AnilineMicrowave, 100 °C10 minHigh
Buchwald-Hartwig Double AminationPd₂(dba)₃ / XPhosDibromobenzene / Secondary AmineMicrowave, 200W10-30 minModerate to Excellent
Diaryl Ether SynthesisCuI / LigandAryl Halide / Phenol (B47542)Microwave, 120 °C0.5 hN/A

This table presents generalized data from various sources to illustrate the acceleration and efficiency of microwave-assisted synthesis. acs.orgbeilstein-journals.orgmdpi.com

Reactivity Profiles and Transformational Chemistry of 2 Benzylamino 5 Bromoaniline

Reactivity of the Primary Amine (–NH2)

The primary amine at the 2-position of the aniline (B41778) ring is a potent nucleophile and the most reactive site for many electrophilic substitution reactions. Its reactivity is enhanced by the electron-donating character of the secondary amine group, although this is somewhat offset by the electron-withdrawing bromine atom.

The primary amino group can be selectively acylated in the presence of the secondary amine due to its greater nucleophilicity and reduced steric hindrance. This reaction is a common strategy for installing an amide functional group or for protecting the primary amine to allow for subsequent reactions at other sites. The reaction typically proceeds via nucleophilic substitution with acylating agents like acid chlorides or anhydrides. byjus.com

Table 1: Representative Acylation Reactions of the Primary Amine

ReagentProductReaction Type
Acetyl chlorideN-(2-(benzylamino)-5-bromophenyl)acetamideAcetylation
Benzoyl chlorideN-(2-(benzylamino)-5-bromophenyl)benzamideBenzoylation
Acetic anhydrideN-(2-(benzylamino)-5-bromophenyl)acetamideAcetylation

As an ortho-phenylenediamine derivative, 2-benzylamino-5-bromoaniline is a valuable precursor for the synthesis of heterocyclic compounds, most notably quinoxalines. The condensation reaction with a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal, leads to the formation of a fused pyrazine (B50134) ring. nih.govsapub.org This cyclocondensation is a cornerstone of quinoxaline (B1680401) synthesis and can be performed under various conditions, including catalyst-free protocols in green solvents like water or ethanol. nih.govtsijournals.com

The general mechanism involves the initial formation of a di-imine intermediate through the condensation of both amino groups with the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring system. A wide variety of dicarbonyl compounds can be employed, leading to a diverse library of substituted quinoxalines. organic-chemistry.orgresearchgate.net

Table 2: Synthesis of Quinoxaline Derivatives

1,2-Dicarbonyl CompoundResulting Quinoxaline Product
Benzil (Diphenylethanedione)6-Bromo-1-benzyl-2,3-diphenyl-1H-benzo[g]quinoxaline
Glyoxal6-Bromo-1-benzyl-1H-benzo[g]quinoxaline
Biacetyl (2,3-Butanedione)6-Bromo-1-benzyl-2,3-dimethyl-1H-benzo[g]quinoxaline

Reactivity of the Secondary Amine (–NH–CH2–Ph)

The secondary amine is less nucleophilic and more sterically hindered than the primary amine. Therefore, reactions at this site typically require prior protection of the primary amine or the use of more forcing conditions.

Following the protection of the primary amine (e.g., via acetylation), the secondary nitrogen can undergo N-alkylation or N-acylation. N-alkylation with alkyl halides can be achieved, often using a base to neutralize the acid byproduct. nih.govmdpi.com Modern methods, such as the "hydrogen-borrowing" methodology using alcohols as alkylating agents with transition metal catalysts, offer an efficient and atom-economical alternative for the N-alkylation of anilines. nih.govchemrxiv.org Acylation can be similarly performed using acid chlorides or anhydrides to yield a tertiary amide.

Table 3: Potential Reactions at the Secondary Amine (Post-Protection of Primary Amine)

Reaction TypeReagentPotential Product Structure
AlkylationMethyl iodideN1-Benzyl-N1-(4-bromo-2-acetamidophenyl)-N1-methylamine
AcylationPropionyl chlorideN-Benzyl-N-(4-bromo-2-acetamidophenyl)propanamide
Reductive AminationFormaldehyde, NaBH3CNN1-Benzyl-N1-(4-bromo-2-acetamidophenyl)-N1-methylamine

The molecular framework of this compound holds the potential for intramolecular cyclization reactions to form new heterocyclic systems. One notable possibility is a variation of the Pictet-Spengler reaction. wikipedia.orgname-reaction.com The classic Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. jk-sci.com In this case, the aniline ring could potentially act as the nucleophile, attacking an iminium ion formed from the benzylic amine and an external aldehyde. This would lead to the formation of a tetrahydroquinoline derivative. The reaction is typically acid-catalyzed, which facilitates the formation of the reactive electrophilic iminium ion intermediate. nrochemistry.com

While not a direct analogue of the traditional substrates, specialized catalysts or reaction conditions could facilitate such an intramolecular electrophilic substitution, where the benzyl (B1604629) group and the aniline ring participate in ring closure.

Transformations Involving the Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent among these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, to form a new C-C bond. nih.gov This method is highly efficient for creating biaryl structures and is tolerant of a wide range of functional groups, including the unprotected amines on the substrate. researchgate.netacs.org Various palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. researchgate.netunimib.it

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orglibretexts.org This allows for the synthesis of more complex diaryl or alkyl-aryl amines. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields. nih.govacsgcipr.org

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/Ligand System (Example)Product Type
Suzuki-Miyaura CouplingPhenylboronic acidPd(OAc)2 / SPhosBiphenyl (B1667301) derivative
Suzuki-Miyaura Coupling4-Methoxyphenylboronic acidPd(dppf)Cl2Substituted biphenyl derivative
Buchwald-Hartwig AminationAnilinePd2(dba)3 / XPhosTriamine derivative
Buchwald-Hartwig AminationMorpholine (B109124)Pd(OAc)2 / BINAPN-Arylated morpholine derivative

Cross-Coupling Reactions for C–C, C–N, and C–O Bond Formation

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C, C-N, and C-O bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

C-C Bond Formation:

Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 5-position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.combyjus.comlibretexts.org

Another important C-C bond-forming reaction is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. orgsyn.orgjk-sci.com This reaction would introduce an alkynyl moiety onto the 2-benzylaminoaniline scaffold. The catalytic cycle is believed to involve two separate cycles for palladium and copper. youtube.com The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper acetylide, which then participates in transmetalation with the palladium complex. golden.comwikipedia.org

C-N Bond Formation:

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. libretexts.orglibretexts.orgacs.org This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base. In the case of this compound, this transformation would enable the introduction of a new amino group at the 5-position, leading to the formation of diaminobenzene derivatives. The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgnrochemistry.comonlineorganicchemistrytutor.com

C-O Bond Formation:

Similarly, palladium-catalyzed C-O bond formation, a variation of the Buchwald-Hartwig coupling, can be employed to synthesize aryl ethers. This reaction involves coupling this compound with an alcohol or a phenol (B47542) in the presence of a suitable palladium catalyst, ligand, and base. This would result in the formation of a benzyloxy- or phenoxy-substituted 2-benzylaminoaniline derivative.

The following table summarizes the key aspects of these cross-coupling reactions as they would apply to this compound:

Reaction Type Coupling Partner Catalyst System Bond Formed Potential Product
Suzuki-MiyauraOrganoboron compound (e.g., boronic acid)Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C-C5-Aryl/Alkyl-2-(benzylamino)aniline
SonogashiraTerminal alkynePalladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)C-C (alkynyl)5-(Alkynyl)-2-(benzylamino)aniline
Buchwald-Hartwig AminationAminePalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)C-NN⁵-Substituted-2-(benzylamino)benzene-1,5-diamine
C-O CouplingAlcohol/PhenolPalladium catalyst, Ligand, BaseC-O5-(Alkoxy/Phenoxy)-2-(benzylamino)aniline

Palladium-Mediated Dehalogenation and C–H Functionalization

Beyond cross-coupling, the bromine substituent and the C-H bonds of this compound are susceptible to palladium-catalyzed transformations.

Dehalogenation:

Palladium-catalyzed dehalogenation serves to replace the bromine atom with a hydrogen atom, yielding 2-benzylaminoaniline. This reductive process is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), and a hydride source, like hydrogen gas or transfer hydrogenation reagents (e.g., formic acid, ammonium (B1175870) formate). researchgate.netrsc.orgresearchgate.net The mechanism is thought to involve the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by a hydride transfer and reductive elimination. nih.govnih.gov

C-H Functionalization:

Direct C-H functionalization has emerged as a powerful tool for the efficient modification of aromatic rings, avoiding the need for pre-functionalized starting materials. researchgate.netkcl.ac.uk For this compound, the amino group can act as a directing group, facilitating the ortho-C-H functionalization of the aniline ring. acs.orgbath.ac.uknih.gov Palladium-catalyzed C-H arylation, for instance, could introduce an aryl group at the position ortho to the amino group. The reaction mechanism often involves the formation of a palladacycle intermediate through chelation-assisted C-H activation.

Nucleophilic Displacement of Bromine

The bromine atom in this compound can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism. wikipedia.orgbyjus.comdalalinstitute.com However, for this reaction to be efficient, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgtib.eu In the case of this compound, the electron-donating nature of the amino and benzylamino groups deactivates the ring towards nucleophilic attack, making direct SNAr challenging under standard conditions. More forcing conditions or the use of highly reactive nucleophiles might be necessary to achieve this transformation.

Debenzylation Reactions and Selectivity Considerations

The benzyl group on the secondary amine is a common protecting group in organic synthesis and can be removed under various conditions. The choice of debenzylation method is crucial, especially when other sensitive functional groups are present in the molecule.

Catalytic hydrogenolysis is a widely used method for debenzylation, typically employing a palladium catalyst (e.g., Pd/C) and hydrogen gas. ox.ac.uksigmaaldrich.com This method is generally efficient and clean. However, a key consideration is the potential for concurrent dehalogenation of the bromo-substituent. Selectivity can often be controlled by careful selection of the catalyst, solvent, and reaction conditions. For instance, certain catalysts or additives may favor debenzylation over dehalogenation.

Oxidative methods can also be employed for N-debenzylation. Reagents such as ceric ammonium nitrate (B79036) (CAN) have been shown to selectively debenzylate N-benzyl tertiary amines. rsc.org Another approach involves the use of N-iodosuccinimide (NIS), which can effect debenzylation through a proposed mechanism involving the formation of a benzyliminium ion intermediate. semanticscholar.org

Acid-facilitated debenzylation is another option, where the reaction is carried out in the presence of a palladium catalyst and an acid, such as acetic acid. nih.gov The choice of the debenzylation strategy for this compound would depend on the desired final product and the compatibility of other functional groups in the molecule.

Proposed Reaction Mechanisms and Key Intermediates

The transformations of this compound are governed by well-established reaction mechanisms in organometallic and organic chemistry.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II) intermediate. Transmetalation with the boronic acid (activated by a base) follows, and the cycle is completed by reductive elimination of the C-C coupled product. nrochemistry.comorganic-chemistry.org

Buchwald-Hartwig Amination: The mechanism is similar, with the key steps being oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond. acs.orgwikipedia.orgnrochemistry.com

Sonogashira Coupling: This reaction involves two interconnected catalytic cycles. The palladium cycle is responsible for the oxidative addition of the aryl bromide and the final reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. jk-sci.comyoutube.comwikipedia.org

Palladium-Mediated Dehalogenation:

The mechanism for palladium-catalyzed dehalogenation typically involves the oxidative addition of the C-Br bond to a Pd(0) catalyst. The resulting aryl-palladium(II)-bromide intermediate then reacts with a hydride source. A subsequent reductive elimination step releases the dehalogenated product and regenerates the Pd(0) catalyst. nih.gov

Key Intermediates:

Across these reactions, several key intermediates are proposed:

Aryl-Palladium(II) Halide Complexes: Formed during the oxidative addition step in all palladium-catalyzed reactions involving the C-Br bond.

Palladacycles: Potential intermediates in C-H functionalization reactions, formed through chelation-assisted C-H activation.

Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate in nucleophilic aromatic substitution reactions. libretexts.org

Benzyliminium Ion: A plausible intermediate in certain oxidative debenzylation reactions. ox.ac.uk

The understanding of these mechanisms and the nature of the key intermediates is essential for optimizing reaction conditions and predicting the outcome of the chemical transformations of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for detailed structural mapping.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR are the primary methods for the initial structural verification of 2-Benzylamino-5-bromoaniline.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is predicted to show distinct signals for the protons on the two aromatic rings, the benzylic methylene (B1212753) (-CH₂) bridge, and the amine (-NH and -NH₂) protons. The electron-donating amino groups and the electron-withdrawing bromine atom significantly influence the chemical shifts of the protons on the aniline (B41778) ring. libretexts.org Protons on carbons bonded to electronegative atoms like nitrogen are typically deshielded and appear at a lower field. libretexts.org

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (C₆H₅) 7.20 - 7.40 Multiplet -
Aromatic (C₆H₃) 6.60 - 7.10 Multiplet ~2-8
-NH- (sec-amine) 4.50 - 5.50 Broad Singlet -
-CH₂- (benzylic) 4.30 - 4.40 Singlet/Doublet -
-NH₂ (pri-amine) 3.60 - 4.10 Broad Singlet -

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The predicted spectrum for this compound would show 13 distinct signals corresponding to its 13 carbon atoms (seven in the benzyl (B1604629) moiety and six in the bromoaniline moiety). The chemical shifts are influenced by the substituents on the aromatic rings. Carbons attached to nitrogen appear in the range of 140-150 ppm, while the carbon bearing the bromine atom would be found at a higher field (~110-120 ppm) due to the heavy atom effect. kpi.ua

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-N (Aniline) 140 - 148
Aromatic C-N (Benzylamino) 145 - 150
Aromatic C-H (Benzyl) 127 - 129
Aromatic C-ipso (Benzyl) 138 - 140
Aromatic C-H (Aniline) 114 - 130
Aromatic C-Br 110 - 115
Benzylic -CH₂- 48 - 50

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the complex connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent aromatic protons on both the benzyl and bromoaniline rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would be used to definitively assign each aromatic and benzylic carbon signal by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons and heteroatoms. For instance, an HMBC experiment would show a correlation between the benzylic methylene protons (-CH₂-) and the ipso-carbon of the benzyl ring, as well as the C2 carbon of the bromoaniline ring, confirming the N-benzyl linkage. It would also help to definitively assign the quaternary carbons in both aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. lcms.cz For this compound (C₁₃H₁₂BrN₂), HRMS would be used to measure the mass of the protonated molecular ion, [M+H]⁺. The presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 Da.

Predicted HRMS Data for [C₁₃H₁₂BrN₂ + H]⁺

Ion Formula Isotope Calculated Monoisotopic Mass (m/z)
[C₁₃H₁₃⁷⁹BrN₂]⁺ ⁷⁹Br 276.0338
[C₁₃H₁₃⁸¹BrN₂]⁺ ⁸¹Br 278.0318

LC-MS and GC-MS for Purity and Mixture Analysis

Chromatography coupled with mass spectrometry is essential for separating the target compound from impurities and analyzing it within complex mixtures.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly suitable technique for the analysis of aromatic amines. nih.gov The compound would typically be separated using reversed-phase HPLC and detected by a mass spectrometer, often using electrospray ionization (ESI) in positive ion mode. This would allow for the quantification of this compound and the identification of any synthesis-related impurities by their unique retention times and mass-to-charge ratios. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS can also be used for the analysis of aromatic amines. libretexts.org The compound would be separated based on its boiling point and polarity in a capillary column before being ionized and detected. While many amines can be analyzed directly, derivatization is sometimes employed to improve their thermal stability and chromatographic behavior. nih.gov

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and inducing fragmentation through collision with an inert gas. The resulting fragment ions provide a "fingerprint" that helps to confirm the molecular structure. The fragmentation of N-benzylanilines is characterized by specific bond cleavages. whitman.edu

For this compound, the most probable fragmentation pathways would involve:

Benzylic C-N bond cleavage: The most common fragmentation for benzylamines is the cleavage of the bond between the benzylic carbon and the nitrogen atom. This would lead to the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Loss of a hydrogen atom: Cleavage of a hydrogen atom from the molecular ion to form the [M-H]⁺ ion.

Loss of the bromine atom: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (⁷⁹Br or ⁸¹Br).

Predicted Major Fragment Ions in MS/MS of this compound

Predicted m/z Proposed Fragment Structure/Loss
275/277 [M-H]⁺
185 [M - C₇H₇]⁺ (Loss of benzyl radical)
197 [M - Br]⁺
91 [C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its key functional groups: the secondary amine (N-H), the aromatic rings (C=C and C-H), the carbon-nitrogen bonds (C-N), and the carbon-bromine bond (C-Br). The N-H stretching vibration of the secondary amine is particularly diagnostic, typically appearing as a single, sharp band in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com The C-N stretching vibrations for aromatic amines are typically observed between 1200 and 1350 cm⁻¹. libretexts.orglibretexts.org

The presence of the two aromatic rings gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz The C-Br stretching frequency is expected to appear at lower wavenumbers, generally in the fingerprint region.

The following table summarizes the anticipated IR absorption bands for this compound based on characteristic functional group frequencies.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Aromatic Amine3350 - 3450
Aromatic C-H StretchAromatic Ring3000 - 3100
C=C StretchAromatic Ring1400 - 1600
C-N StretchAromatic Amine1200 - 1350
C-Br StretchBromo-Aromatic500 - 690

Note: These are expected ranges. Specific experimental values for this compound are not available in the cited literature.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. davidson.edu This analysis provides experimental verification of a compound's empirical formula, which can then be compared to its proposed molecular formula. ma.edu For a pure sample of this compound, the experimentally determined percentages of C, H, and N should closely match the theoretical values calculated from its molecular formula, C₁₃H₁₂BrN₂.

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements. A comparison between the theoretical and experimental values, typically requiring agreement within ±0.4%, is a standard criterion for confirming the purity and identity of a newly synthesized compound.

Below is a table detailing the calculated theoretical elemental composition of this compound.

ElementSymbolAtomic Mass ( g/mol )Moles in FormulaTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01113156.14356.14
HydrogenH1.0081212.0964.35
BromineBr79.904179.90428.73
NitrogenN14.007228.01410.07
Total 276.157 100.00

Note: Experimental data for this compound is required for comparison and final verification.

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

A single-crystal XRD analysis of this compound would provide its unique crystallographic data. While no published crystal structure for this specific compound was identified, the analysis would yield the parameters listed in the table below. This information is fundamental for understanding the compound's structure-property relationships.

Crystallographic ParameterDescription
Crystal SystemThe symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
a, b, c (Å)The lengths of the unit cell axes.
α, β, γ (°)The angles between the unit cell axes.
V (ų)The volume of the unit cell.
ZThe number of molecules per unit cell.
Density (calculated) (g/cm³)The calculated density of the crystal.

Note: The table represents the type of data obtained from an XRD experiment. Specific data for this compound is not currently available in public databases.

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. For a molecule like 2-Benzylamino-5-bromoaniline, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed understanding of its intrinsic properties. nih.govmdpi.com

Electronic Structure, Molecular Orbitals, and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are used to determine the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netkashanu.ac.ir A smaller gap generally implies higher reactivity and greater polarizability. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. wolfram.comtci-thaijo.org Electron-rich areas (colored red) indicate sites susceptible to electrophilic attack, while electron-poor areas (colored blue) are prone to nucleophilic attack. nih.govtci-thaijo.org For this compound, the nitrogen and bromine atoms, along with the π-systems of the aromatic rings, are expected to be electron-rich regions.

ParameterIllustrative Calculated ValueDescription
EHOMO-5.8 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.6 eVIndicator of chemical stability and reactivity kashanu.ac.ir
Chemical Hardness (η)2.3 eVResistance to charge transfer
Chemical Potential (μ)-3.5 eVElectron escaping tendency
Electrophilicity Index (ω)2.68 eVCapacity to accept electrons

Transition State Characterization for Reaction Pathways

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the characterization of reaction mechanisms. A key aspect of this is the identification and analysis of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. youtube.com

The computational process involves locating this saddle point using specialized algorithms (e.g., Opt=TS in Gaussian). youtube.com A crucial validation step is a frequency calculation on the optimized TS geometry. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction path from reactant to product. youtube.com This methodology could be applied to investigate various reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, providing detailed mechanistic insights and activation energy barriers.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical motion of atoms and molecules as a function of time. tandfonline.com By solving Newton's equations of motion for a system, MD generates a trajectory that reveals the molecule's conformational landscape and flexibility. nih.gov The simulation requires a force field, such as CHARMM or AMBER, which defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions. oup.com

For a flexible molecule like this compound, MD simulations are particularly valuable for exploring the range of accessible conformations. nih.gov Key areas of investigation would include the rotational freedom around the C-N bonds connecting the benzyl (B1604629) group and the aniline (B41778) moiety. The simulation can reveal preferred dihedral angles and identify stable conformers stabilized by intramolecular interactions. Analyzing the trajectory provides a dynamic picture of the molecule's behavior in solution, which is crucial for understanding its interactions with biological targets. nih.gov

Parameter AnalyzedIllustrative ObservationSignificance
Dihedral Angle (Cring-Cbenzyl-N-Caniline)Bimodal distribution around -75° and +75°Indicates two primary stable rotational conformations of the benzyl group.
Dihedral Angle (Cbenzyl-N-Caniline-Cring)Broad distribution from -30° to +30°Suggests significant flexibility and near-planarity at the nitrogen center.
Root Mean Square Fluctuation (RMSF)High RMSF for terminal atoms of the benzyl groupQuantifies the high mobility of the benzyl moiety relative to the bromoaniline core. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Developing a QSAR model for derivatives of this compound would involve several key steps:

Data Set Generation: A series of derivatives would be synthesized by modifying specific positions on the molecular scaffold.

Biological Testing: The biological activity of each compound, such as the half-maximal inhibitory concentration (IC50) against a specific enzyme, would be experimentally determined. uomisan.edu.iq

Descriptor Calculation: A wide range of molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—are calculated for each molecule. nih.gov These can include steric parameters, electronic properties from DFT, and hydrophobicity (logP). nih.gov

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links the descriptors to the observed biological activity. nih.gov The model's statistical significance and predictive power are then rigorously validated using metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.com

Derivative (R-group on Benzyl Ring)pIC50 (Hypothetical)LogP (Hydrophobicity)Molecular Volume (Å3)LUMO Energy (eV)
-H (Parent)5.54.1250-1.20
4-Cl6.14.8262-1.35
4-OCH35.84.0268-1.15
4-NO26.53.9265-1.60

In Silico Docking for Ligand-Receptor Interactions (if applicable to derivatives)

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. researchgate.netjscimedcentral.com This technique is fundamental in structure-based drug design, providing insights into how a potential drug molecule might interact with its biological target. sciencescholar.us

If derivatives of this compound were designed as enzyme inhibitors, molecular docking could be employed to rationalize their activity and guide optimization. nih.gov The process involves:

Structure Preparation: Obtaining the three-dimensional crystal structure of the target protein and generating 3D models of the ligands.

Docking Simulation: Using software like AutoDock or Glide, the ligand is flexibly placed into the defined binding pocket of the protein. researchgate.netjscimedcentral.com

Scoring and Analysis: A scoring function calculates the binding free energy for each generated pose, providing a rank of the most likely binding modes. jscimedcentral.com Analysis of the top-scoring pose can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that are responsible for binding affinity and specificity.

Derivative (R-group on Benzyl Ring)Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
-H (Parent)-7.8Tyr23, Phe88π-π stacking
4-Cl-8.5Tyr23, Phe88, Leu112π-π stacking, Halogen bond
4-OH-8.9Tyr23, Asp85, Ser90π-π stacking, H-bond
4-NH2-9.2Asp85, Glu115H-bond, Salt bridge

Applications and Biological Relevance of 2 Benzylamino 5 Bromoaniline Derivatives

Role in Organic Synthesis as a Key Intermediate

The utility of 2-benzylamino-5-bromoaniline in organic synthesis is primarily as a precursor or building block for more complex molecular architectures. The amino groups can be readily functionalized, and the aromatic ring can participate in various coupling and cyclization reactions, making it a foundational element for constructing heterocyclic and polyheterocyclic compounds.

Precursor for Diverse Heterocyclic Scaffolds (e.g., Benzoxazoles, Pyrimidines, Thiadiazoles, Pyrazines, Pyrrole-2,5-diones)

The bifunctional nature of aniline (B41778) derivatives makes them ideal precursors for a wide array of heterocyclic structures. The strategic placement of the amino groups and the bromo substituent on the this compound ring system allows for controlled cyclization reactions to form various five- and six-membered rings.

Benzoxazoles : The synthesis of benzoxazoles typically involves the condensation of 2-aminophenols with various carbonyl compounds. nih.gov A derivative of the title compound, specifically 2-amino-5-bromophenol, can serve as a direct precursor. The cyclization reaction with agents like aldehydes, carboxylic acids, or their derivatives under catalytic conditions yields 5-bromo-substituted benzoxazoles. nih.govmdpi.comresearchgate.net Efficient methods for this transformation include reactions with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, which serves as a non-hazardous cyanating agent for cyclization. nih.gov

Pyrimidines : Substituted anilines are crucial in synthesizing pyrimidine-based structures. For example, benzylamine-substituted compounds can undergo reactions to form complex heterocyclic systems like pyrimido[4,5-c]quinolines, demonstrating the utility of the benzylamino moiety in building the pyrimidine (B1678525) ring.

Thiadiazoles : The 1,3,4-thiadiazole (B1197879) ring is commonly synthesized via the cyclization of thiosemicarbazide (B42300) derivatives. nih.govsphinxsai.com this compound can be converted into its corresponding thiosemicarbazide, which can then undergo oxidative cyclization using agents like ferric chloride to yield 2-amino-5-substituted-1,3,4-thiadiazole derivatives. sci-hub.st This multi-step process highlights the role of the parent aniline as a foundational intermediate.

Pyrazines : Pyrazine (B50134) rings can be formed through various condensation reactions. mdpi.combeilstein-journals.org The amino groups of aniline derivatives can be incorporated into pyrazine structures, often through reactions with 1,2-dicarbonyl compounds. For instance, 5-bromo-2-aminopyrazine can be synthesized via bromination of 2-aminopyrazine (B29847) and subsequently used as a building block for more complex pyrazine sulfonamides. jetir.org

Pyrrole-2,5-diones : These structures, also known as maleimides, can be readily synthesized by reacting a primary amine with maleic anhydride. cibtech.org this compound can undergo this condensation reaction, typically in a solvent like glacial acetic acid, to form the corresponding N-(2-(benzylamino)-5-bromophenyl)-pyrrole-2,5-dione derivative. cibtech.orgmdpi.com

Building Block for Polyheterocycles and Fused-Ring Systems

The strategic functionalization of this compound allows it to serve as a cornerstone for building polyheterocyclic and fused-ring systems. These complex structures are of significant interest in materials science and medicinal chemistry. The synthesis of pyrimido[4,5-c]quinoline (B14755456) derivatives is a prime example, where a substituted benzylamine (B48309) is used in a nucleophilic aromatic substitution (SNAr) reaction, followed by saponification and cyclization to create a fused, multi-ring system. Furthermore, many of the heterocycles derived from this intermediate, such as benzoxazoles, are themselves fused-ring systems, underscoring its importance in creating molecular complexity. nih.gov

Exploration of Potential Bioactivities of Derived Compounds

The diverse heterocyclic scaffolds synthesized from this compound are frequently evaluated for their biological activities. The incorporation of this chemical moiety into larger molecules has led to the discovery of compounds with promising antiproliferative, enzyme-inhibiting, and antimicrobial effects.

Investigation of Anticancer and Antiproliferative Activities

Derivatives incorporating the bromoaniline or indole (B1671886) structures have shown significant potential as anticancer agents. Research has demonstrated that these compounds can inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

For example, a 5-bromoindole (B119039) derivative demonstrated potent anti-proliferative effects against Human Umbilical Vein Endothelial Cells (HUVECs) and A549 lung cancer cells, with IC₅₀ values of 5.6 µg/mL and 14.4 µg/mL, respectively. organic-chemistry.org Other indole-aryl amide derivatives have also been evaluated against a panel of tumor cell lines, showing activity against breast cancer (MCF7), prostate cancer (PC3), and cervical cancer (HeLa) cells. sphinxsai.com One particularly selective compound was noted for its activity against the HT29 malignant colonic cell line while not affecting healthy human intestinal cells. sphinxsai.com This selectivity is a critical attribute for potential therapeutic agents. Further studies revealed that this compound could induce cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. sphinxsai.com

Antiproliferative Activity of Selected Derivatives
Derivative ClassCancer Cell LineReported IC₅₀ (µM)
Indole-Aryl Amide (Compound 2)MCF7 (Breast)0.81
Indole-Aryl Amide (Compound 2)PC3 (Prostate)2.13
Indole-Aryl Amide (Compound 3)HeLa (Cervical)5.64
5-Bromoindole CarboxamideA549 (Lung)~32.5 (converted from 14.4 µg/mL)
5-Bromoindole CarboxamideHUVEC (Endothelial)~12.6 (converted from 5.6 µg/mL)

Enzyme Inhibition Capabilities (e.g., Tyrosinase, α-Glucosidase, Urease inhibitors from related compounds)

Derivatives of benzylamino-anilines have been investigated as inhibitors of various enzymes implicated in disease and industrial processes.

Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are valuable in cosmetics and for treating hyperpigmentation. semanticscholar.org A series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were designed and synthesized as tyrosinase inhibitors. nih.govnih.gov Several of these compounds showed more potent inhibitory activity than the standard inhibitor, kojic acid. nih.gov For instance, a derivative with a 2,4-dihydroxybenzylidene moiety was found to be a competitive inhibitor and was 106-fold more potent than kojic acid when L-tyrosine was used as the substrate. nih.govnih.gov

α-Glucosidase Inhibition : This enzyme is a target for managing type 2 diabetes. Fungal hydroxylation of related steroidal structures has produced derivatives that act as α-glucosidase inhibitors. organic-chemistry.org This suggests that metabolic transformation of compounds derived from the this compound scaffold could also yield potent enzyme inhibitors.

Urease Inhibition : Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens like Helicobacter pylori. frontiersin.org Its inhibition is also important in agriculture to prevent nitrogen loss from fertilizers. Compounds related to this compound are promising candidates for urease inhibition. For instance, thiourea (B124793) derivatives containing phenyl rings with various substituents have shown potent urease inhibitory activity. nih.gov The presence of a bromine atom on the phenyl ring, as seen in 4-bromophenyl boronic acid, has been associated with good urease inhibition. nih.gov

Enzyme Inhibitory Activity of Selected Derivatives
Derivative ClassEnzymeReported IC₅₀ (µM)Notes
(Z)-2-(benzylamino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-oneMushroom Tyrosinase27.5 ± 2.93Substrate: L-tyrosine
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-oneMushroom Tyrosinase0.27 ± 0.03Substrate: L-tyrosine
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-oneMushroom Tyrosinase1.04 ± 0.05Substrate: L-DOPA
Kojic Acid (Standard)Mushroom Tyrosinase28.6 ± 3.56Substrate: L-tyrosine
Thiourea (Standard)Jack Bean Urease23.2 ± 11.0-
Pyridylpiperazine Derivative (5b)Jack Bean Urease2.0 ± 0.73-
Pyridylpiperazine Derivative (7e)Jack Bean Urease2.24 ± 1.63-

Antimicrobial and Antifungal Evaluations

The development of new antimicrobial and antifungal agents is crucial due to growing resistance. Heterocyclic compounds derived from aniline precursors have been a rich source of such agents.

Antifungal Activity : A series of N-[(2-chloro-8-methylquinolin-3-yl)methyl]-benzylamine derivatives were synthesized and screened for antifungal activity against strains such as Aspergillus niger and Aspergillus flavus. nih.gov Similarly, various nitrofuran derivatives have been tested against a range of fungal species, with potent compounds showing Minimal Inhibitory Concentration (MIC₉₀) values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. sphinxsai.com

Antibacterial Activity : Coumarin derivatives bearing a 1,3,4-thiadiazole moiety have demonstrated notable antibacterial activity. One such compound, 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin, showed significant inhibitory zones ranging from 15 to 22 mm against bacteria including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. jetir.org These findings indicate that incorporating heterocyclic systems synthesized from this compound could lead to effective antimicrobial agents.

Antimicrobial Activity of Selected Related Derivatives
Derivative ClassOrganismActivity MetricResult
Nitrofuran Derivative (Compound 11)H. capsulatumMIC₉₀0.48 µg/mL
Nitrofuran Derivative (Compound 9)P. brasiliensisMIC₉₀0.48 µg/mL
Nitrofuran Derivative (Compound 8)T. rubrumMIC₉₀0.98 µg/mL
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarinE. coliInhibition Zone15-22 mm
4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarinS. aureusInhibition Zone15-22 mm

Antioxidant Properties

Derivatives of this compound have been investigated for their antioxidant capabilities, a property of significant interest in medicinal chemistry due to the role of oxidative stress in numerous diseases. The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals. Studies on structurally related benzylamino and bromophenol compounds demonstrate that they can act as effective radical scavengers. nih.govnih.gov

The antioxidant activity is typically assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov For instance, in a study of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives, compounds featuring hydroxyl groups on the phenyl ring showed significant antioxidant activity. nih.gov Specifically, derivatives with catechol (3,4-dihydroxyphenyl) or resorcinol (B1680541) (2,4-dihydroxyphenyl) groups exhibited potent DPPH radical scavenging activity, with inhibition percentages reaching as high as 89% and 76%, respectively. nih.gov This suggests that the presence and position of hydroxyl substituents are crucial for the antioxidant capacity, likely by facilitating hydrogen atom donation to neutralize free radicals. nih.gov In contrast, derivatives lacking a hydroxyl substituent on the β-phenyl ring showed no ABTS radical scavenging activity. nih.gov

These findings indicate that derivatives of this compound, particularly those functionalized with hydroxyl groups on the aromatic rings, are promising candidates for development as antioxidant agents. nih.govmdpi.com The ability of these compounds to neutralize reactive oxygen species (ROS) provides a basis for exploring their therapeutic potential in conditions associated with oxidative damage. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives

Compound Substituent Group % Inhibition
Derivative 9 3,4-dihydroxyphenyl (catechol) 89%
Derivative 8 2,4-dihydroxyphenyl (resorcinol) 76%
Derivative 13 3,4,5-trihydroxyphenyl High (76-89%)
Derivative 7 3-hydroxy-4-methoxyphenyl 47%

| L-Ascorbic Acid | Standard | 97% |

Data sourced from a study on related benzylamino derivatives, illustrating the potent antioxidant activity conferred by hydroxyl substituents. nih.gov

Antiviral Activity

The scaffold of this compound is a component of various heterocyclic amine derivatives that have demonstrated significant antiviral properties. Research into novel benzo-heterocyclic amine compounds has revealed broad-spectrum antiviral activity against both RNA and DNA viruses. nih.gov

Specifically, certain derivatives have shown potent activity against viruses such as influenza A, hepatitis C virus (HCV), Coxsackie B3 virus (Cox B3), and hepatitis B virus (HBV) at low micromolar concentrations. nih.gov For example, in a series of synthesized benzo-heterocyclic amines, two compounds, designated 3f and 3g, were particularly effective. Compound 3f displayed IC₅₀ values ranging from 3.21 to 5.06 μM, and compound 3g had IC₅₀ values from 0.71 to 34.87 μM against a panel of RNA and DNA viruses. nih.gov The mechanism of action for some related compounds is thought to involve the prevention of virus particle assembly by acting on structural proteins. researchgate.net

The structural features of these molecules, including the secondary amine linkage characteristic of this compound, appear to be important for their biological function. nih.gov Structure-activity relationship studies have indicated that modifications to the benzyl (B1604629) group are well-tolerated and can maintain or enhance antiviral potency. nih.gov These findings underscore the potential of this compound derivatives as a promising class of compounds for the development of new antiviral therapeutics. nih.govmdpi.com

Table 2: Antiviral Activity of Potent Benzo-Heterocyclic Amine Derivatives

Compound Target Virus Virus Type IC₅₀ (μM)
3f Influenza A/PR/8/34(H1N1) RNA 3.21
HCV RNA 5.06
Cox B3 RNA 3.98
3g Influenza A/PR/8/34(H1N1) RNA 2.53
HCV RNA 0.71
Cox B3 RNA 3.12

IC₅₀ values represent the concentration required for 50% inhibition of viral replication. Data is from a study on novel benzo-heterocyclic amine derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, providing critical insights into how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying the molecular structure of a lead compound, such as a this compound derivative, medicinal chemists can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects. drugdesign.org This process involves synthesizing and testing a series of analogs to determine how changes in substituents, ring structures, and stereochemistry affect the compound's potency, selectivity, and pharmacokinetic properties. nih.gov The data generated from SAR studies allows for the development of models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective and safer drugs.

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound derivatives are heavily influenced by the nature and position of substituents on their aromatic rings. SAR studies have consistently shown that even minor modifications can lead to significant changes in biological activity.

For antiviral applications, research on related benzo-heterocyclic amines has revealed that electron-withdrawing substituents located on the aromatic or heteroaromatic rings tend to favor activity against RNA viruses. nih.gov In a different series of antiviral pyrimido[4,5-c]quinoline derivatives, the addition of small electron-donating or electron-withdrawing groups to the benzyl ring did not dramatically alter activity against the CSNK2A kinase, suggesting that these modifications were well-tolerated. nih.gov

In the context of other biological targets, the influence of substituents is also pronounced. For instance, in a series of N-benzyl phenethylamines targeting 5-HT₂ₐ/₂꜀ receptors, the type of substituent at the 4-position of the phenethylamine (B48288) ring was critical. Functional activity was observed to decrease as the size of the 4-substituent increased from a methyl to a propyl group. nih.gov Similarly, for anti-inflammatory 3-thiazolyl coumarins, replacing a methoxy (B1213986) group with a bromo or chloro substituent resulted in a complete loss of activity, highlighting the specific electronic and steric requirements for interaction with the biological target. researchgate.net These examples demonstrate that substituents play a crucial role in defining the therapeutic profile of a molecule by modulating its interaction with receptors or enzymes. nih.govresearchgate.net

Pharmacophore Identification and Lead Optimization

Pharmacophore identification is a critical step in modern drug discovery that involves defining the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov This "pharmacophore model" includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov Once a pharmacophore for a series of active compounds, such as derivatives of this compound, is identified, it serves as a template for designing new molecules with potentially higher affinity and selectivity. sciencepublishinggroup.com

Lead optimization is the subsequent process where a promising "hit" or "lead" compound, identified through screening or initial design, is systematically modified to improve its drug-like properties. This iterative process aims to enhance potency and selectivity while improving pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME). bepls.com For example, a ligand-based pharmacophore model was successfully used to identify a class of 2-(phenyl)amino-aceto-hydrazides as potent inhibitors of eosinophil peroxidase, with IC₅₀ values as low as 10 nM. nih.gov The identified compounds then serve as the starting point for a lead optimization program. nih.gov By applying SAR principles, chemists can refine the lead structure, adding or modifying functional groups to better fit the pharmacophore model and optimize interactions with the biological target, ultimately leading to the development of a viable drug candidate. bepls.commdpi.com

Conclusion and Future Perspectives

Summary of Research Insights into 2-Benzylamino-5-bromoaniline Chemistry

Direct research insights into this compound are limited. However, its structure as a diarylamine derivative suggests that its synthesis would likely fall under the umbrella of C-N cross-coupling reactions, a cornerstone of modern organic chemistry. Established methods such as the Buchwald-Hartwig amination and Ullmann condensation are the conventional routes for forming the crucial carbon-nitrogen bond between an aniline (B41778) derivative and a benzyl (B1604629) group. acs.orgrsc.org Mechanistic studies on similar copper-catalyzed N-arylation reactions provide a foundational understanding of the potential reaction pathways, highlighting the role of catalyst-ligand systems in facilitating such transformations. nih.govnih.govacs.orgmit.edu The presence of a bromine atom and an amino group on the aniline ring offers versatile handles for further functionalization, positioning this compound as a potentially valuable intermediate in multi-step synthetic sequences.

Identification of Emerging Research Avenues

The future study of this compound is poised to branch into several exciting avenues. A primary area of interest would be its use as a scaffold in the synthesis of more complex heterocyclic systems. The diamine structure could serve as a precursor for the construction of nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. Furthermore, the global aniline derivatives market is expanding, driven by demand in various industries, suggesting a growing interest in novel aniline-based compounds. archivemarketresearch.comdatabridgemarketresearch.comnovaoneadvisor.com Research could also explore the impact of the specific substitution pattern on the electronic properties and reactivity of the molecule, contributing to a deeper understanding of structure-activity relationships in substituted anilines. wisdomlib.org

Advancements in Sustainable and Efficient Synthesis

Future synthetic efforts will likely focus on developing more sustainable and efficient methods for preparing this compound and its derivatives. This includes the move away from traditional metal catalysts like palladium and copper towards more environmentally benign, metal-free approaches. su.seacs.org Methodologies such as acceptorless dehydrogenative aromatization catalysis and one-pot syntheses from readily available starting materials like cyclohexanones and anilines represent the frontier of green chemistry in amine synthesis. nih.govsemanticscholar.orgresearchgate.netbohrium.com Additionally, the development of catalytic systems that operate under milder conditions with lower catalyst loadings will be crucial in making the synthesis of such compounds more atom-economical and cost-effective.

Potential in Materials Science and Medicinal Chemistry

The structural motifs within this compound suggest potential applications in both materials science and medicinal chemistry.

In materials science , aniline derivatives are fundamental building blocks for conducting polymers. rsc.orgias.ac.in The specific substitution on this compound could be exploited to tune the electronic and physical properties of resulting polymeric materials, potentially leading to new applications in sensors or electronic devices. nih.govrsc.org The benzylamino group, in particular, could influence solubility and processability, key challenges in the field of conducting polymers.

In medicinal chemistry , bromoanilines are recognized as important intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, antihistamines, and anticancer agents. guidechem.comketonepharma.comliskonchem.comketonepharma.comchemicalbook.com The bromine atom can act as a handle for further modification or can be a key interaction point with biological targets. The aniline core itself is a common feature in many drugs but is also associated with metabolic liabilities. rsc.orgnih.gov Future research could explore this compound as a lead structure, with further modifications aimed at optimizing its pharmacological profile. The concept of bioisosterism, where parts of a molecule are replaced to improve properties while retaining activity, could be applied to mitigate potential toxicities associated with the aniline group. nih.govcresset-group.compatsnap.comctppc.orguniroma1.it

Outlook for Further Mechanistic and Applied Research

The path forward for research on this compound is clear. Detailed mechanistic studies on its synthesis, particularly using modern catalytic methods, would provide valuable insights into the effects of its specific electronic and steric properties on reaction outcomes. This fundamental knowledge can then guide the development of more efficient synthetic routes.

On the applied front, a systematic investigation into its biological activity is warranted. Screening for various pharmacological properties could uncover potential therapeutic applications. Similarly, exploring its utility as a monomer in polymerization reactions could lead to the development of novel functional materials with tailored properties. The versatility of the bromo- and amino-substituents makes this compound a promising, yet underexplored, platform for future innovation in both chemistry and applied sciences.

Q & A

Q. Notes

  • Data tables are synthesized from analogous bromoaniline studies .
  • Methodological recommendations prioritize reproducibility and mechanistic rigor .
  • Commercial sources (e.g., Thermo Scientific) are cited for instrumentation, not compound procurement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.